molecular formula C22H17NO4 B11042875 9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11042875
M. Wt: 359.4 g/mol
InChI Key: UPOOTXAWPCGDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: , belongs to the class of coumarin derivatives.

  • Coumarins exhibit diverse biological activities, making them interesting targets for drug development.
  • This compound features a chromeno-oxazinone scaffold, which contributes to its unique properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a furan-2-ylmethyl-substituted phenol with a phenyl-substituted aldehyde in the presence of suitable catalysts.

      Reaction Conditions: The reaction typically occurs under mild conditions, such as refluxing in an appropriate solvent (e.g., ethanol or dichloromethane).

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques.

  • Chemical Reactions Analysis

      Reactivity: Chromeno[8,7-e][1,3]oxazin-2-one undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but common derivatives include hydroxylated, alkylated, or halogenated forms.

  • Scientific Research Applications

      Chemistry: Chromeno[8,7-e][1,3]oxazin-2-one serves as a versatile scaffold for designing new compounds with diverse properties.

      Biology: Researchers explore its potential as an anti-inflammatory agent.

      Medicine: Further investigations may reveal therapeutic applications, especially in inflammation-related disorders.

      Industry: The compound’s unique structure could find applications in materials science or as building blocks for other molecules.

  • Mechanism of Action

  • Remember that this compound’s potential extends beyond what we currently know, and ongoing research may uncover additional applications

    Biological Activity

    9-(Furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique chromeno[8,7-e][1,3]oxazine core structure, combined with functional groups such as furan and phenyl, enhances its potential interactions with biological macromolecules.

    Chemical Structure and Properties

    The compound features a furan-2-ylmethyl group and a phenyl substituent. Its molecular formula is C18H17NO4C_{18}H_{17}NO_4, and it has a molecular weight of 311.33 g/mol. The presence of multiple functional groups allows for various interactions with biological targets.

    Antimicrobial Properties

    Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against several bacterial strains, showing notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

    Enzyme Inhibition

    The compound's structure enables it to interact with various enzymes. In particular, it has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibition studies demonstrate that derivatives of this compound can effectively reduce melanin synthesis in vitro .

    Case Studies and Experimental Findings

    • Antimicrobial Testing : A study evaluated the compound's activity against multiple bacterial strains using standard agar diffusion methods. The results indicated an inhibition zone diameter ranging from 15 to 25 mm depending on the concentration used.
    • Tyrosinase Inhibition : A derivative of the compound demonstrated an IC50 value of 0.0433 µM for monophenolase activity compared to a control (kojic acid) with an IC50 of 19.97 µM . This highlights its potential as a skin-lightening agent.

    Interaction Studies

    The binding affinity of this compound to various molecular targets has been explored through computational docking studies. These studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with key residues in enzyme active sites .

    Comparative Analysis with Similar Compounds

    The following table summarizes the structural features and notable biological activities of compounds similar to 9-(furan-2-ylmethyl)-4-phenyl derivatives:

    Compound NameStructural FeaturesNotable Activities
    6-Chloro-9-(3-chlorophenyl)-4-methyl-chromeno[8,7-e][1,3]oxazineContains chlorophenyl groupAntimicrobial activity
    9-Benzyl-6-chloro-4-methylchromeno[8,7-e][1,3]oxazineBenzyl substituentAntioxidant properties
    4-Methylcoumarin-based oxazinesCoumarin scaffoldAntimicrobial and antioxidant activities

    Q & A

    Q. What are the critical steps in synthesizing 9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, and how can reaction conditions be optimized?

    Basic Research Focus
    The synthesis typically involves multi-step procedures, starting with the preparation of the chromeno-oxazine core. Key steps include:

    • Core formation : Cyclocondensation of substituted phenols with aldehydes or ketones under acidic conditions to form the fused chromene-oxazine system .
    • Functionalization : Introduction of the furan-2-ylmethyl group via nucleophilic substitution or alkylation, requiring careful control of temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to isolate the final product .

    Optimization Strategies :

    • Use of Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity during cyclization .
    • Real-time monitoring via TLC or HPLC to adjust reaction kinetics and improve yields (>70%) .

    Q. What advanced spectroscopic and computational methods are recommended for structural elucidation of this compound?

    Basic Research Focus

    • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, furan protons typically appear as doublets at δ 6.2–7.4 ppm, while the oxazinone carbonyl resonates at δ 165–170 ppm in ¹³C NMR .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.1452 for C₂₃H₂₁NO₄⁺) .

    Advanced Methodologies :

    • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihydrochromeno ring puckering) and bond angles (C-O-C ~118° in oxazine rings) .
    • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps ~4.2 eV) and optimize geometries using B3LYP/6-311+G(d,p) basis sets .

    Q. How can researchers resolve contradictions in reported biological activity data for this compound?

    Advanced Research Focus
    Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

    • Experimental Design : Differences in cell lines (e.g., HEK-293 vs. HeLa) or assay protocols (e.g., ATP concentration in kinase assays) .
    • Sample Purity : Impurities >2% (detected via HPLC) can skew results. Validate purity using orthogonal methods (NMR + LC-MS) .

    Methodological Solutions :

    • Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition) to ensure reproducibility .
    • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., chromeno-oxazine derivatives in ) to identify structure-activity trends.

    Q. What strategies are effective for studying the tautomerism or dynamic behavior of the dihydrochromeno-oxazine system?

    Advanced Research Focus
    The fused chromeno-oxazine ring may exhibit tautomerism or conformational flexibility:

    • Variable-Temperature NMR : Monitor proton exchange between enol and keto forms (e.g., coalescence temperature ~−20°C in DMSO-d₆) .
    • Dynamic HPLC : Use chiral stationary phases to separate tautomers (e.g., ODS-3 columns, methanol/water mobile phase) .

    Computational Insights :

    • MD Simulations : Analyze ring puckering dynamics (e.g., 10 ns trajectories in explicit solvent) to identify dominant conformers .

    Q. How can researchers design derivatives to enhance the compound’s selectivity for specific molecular targets?

    Advanced Research Focus

    • Rational Design :
      • Substituent Modifications : Replace the phenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
      • Bioisosteric Replacement : Substitute the furan-2-ylmethyl group with thiophene or pyrrole to modulate π-π interactions .

    Experimental Validation :

    • Docking Studies : Use AutoDock Vina to predict binding poses with targets (e.g., COX-2, ΔG ~−9.2 kcal/mol) .
    • SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with activity trends .

    Q. What are the best practices for analyzing environmental stability or degradation pathways of this compound?

    Advanced Research Focus

    • Photodegradation Studies : Expose to UV light (λ = 254 nm) and monitor via LC-MS for hydroxylated or cleaved products (e.g., m/z 210.0898 for fragmented chromene) .
    • Hydrolytic Stability : Incubate at pH 2–12 (37°C, 24 hrs) and quantify intact compound via HPLC (retention time ~8.2 min) .

    Computational Tools :

    • QSAR Models : Predict biodegradability (%Biodeg) using EPI Suite, incorporating logP (~3.1) and topological polar surface area (~65 Ų) .

    Properties

    Molecular Formula

    C22H17NO4

    Molecular Weight

    359.4 g/mol

    IUPAC Name

    9-(furan-2-ylmethyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

    InChI

    InChI=1S/C22H17NO4/c24-21-11-18(15-5-2-1-3-6-15)17-8-9-20-19(22(17)27-21)13-23(14-26-20)12-16-7-4-10-25-16/h1-11H,12-14H2

    InChI Key

    UPOOTXAWPCGDEB-UHFFFAOYSA-N

    Canonical SMILES

    C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=CO5

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.